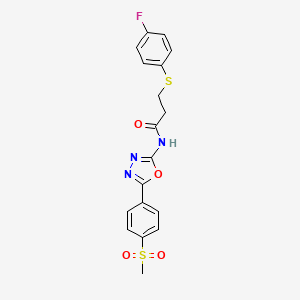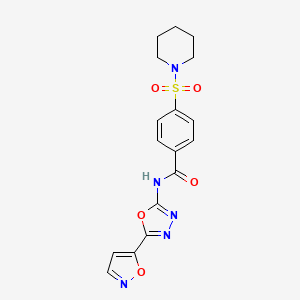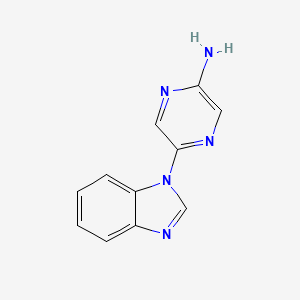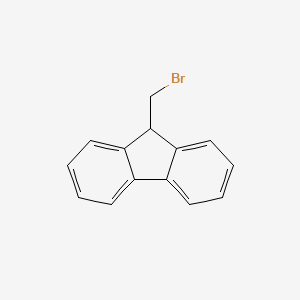![molecular formula C23H17N3O3 B2912693 5-(3-methoxyphenyl)-3-[5-phenyl-2-(1H-pyrrol-1-yl)-3-furyl]-1,2,4-oxadiazole CAS No. 866049-43-6](/img/structure/B2912693.png)
5-(3-methoxyphenyl)-3-[5-phenyl-2-(1H-pyrrol-1-yl)-3-furyl]-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-methoxyphenyl)-3-[5-phenyl-2-(1H-pyrrol-1-yl)-3-furyl]-1,2,4-oxadiazole is a compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. This compound belongs to the class of oxadiazoles, which have been found to possess a wide range of biological activities.
Mécanisme D'action
The mechanism of action of 5-(3-methoxyphenyl)-3-[5-phenyl-2-(1H-pyrrol-1-yl)-3-furyl]-1,2,4-oxadiazole is not fully understood. However, it has been proposed that the compound may exert its biological activities by interacting with various cellular targets, such as enzymes and receptors.
Biochemical and Physiological Effects:
5-(3-methoxyphenyl)-3-[5-phenyl-2-(1H-pyrrol-1-yl)-3-furyl]-1,2,4-oxadiazole has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, such as cyclooxygenase-2 and lipoxygenase, which are involved in the inflammatory response. The compound has also been found to induce apoptosis in cancer cells and inhibit the growth of various microorganisms, including bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-(3-methoxyphenyl)-3-[5-phenyl-2-(1H-pyrrol-1-yl)-3-furyl]-1,2,4-oxadiazole in lab experiments include its potent biological activities, which make it a useful tool for studying various cellular processes. The compound is also relatively easy to synthesize, which makes it readily available for research purposes. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on 5-(3-methoxyphenyl)-3-[5-phenyl-2-(1H-pyrrol-1-yl)-3-furyl]-1,2,4-oxadiazole. One area of interest is its potential as a drug candidate for the treatment of various diseases, such as cancer and infectious diseases. Further studies are needed to fully understand the mechanism of action of the compound and to optimize its pharmacological properties. Another area of research is the development of new synthetic methods for the compound, which may improve its yield and purity. Finally, the compound may also be investigated for its potential as a molecular probe for studying various cellular processes.
Méthodes De Synthèse
The synthesis of 5-(3-methoxyphenyl)-3-[5-phenyl-2-(1H-pyrrol-1-yl)-3-furyl]-1,2,4-oxadiazole involves the reaction of 3-(3-methoxyphenyl)-5-phenyl-2-(1H-pyrrol-1-yl)-2,3-dihydro-1,3,4-oxadiazole with 2-bromo-5-(furan-2-yl)-1-phenyl-1H-imidazole in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution of the bromine atom by the nitrogen atom of the pyrrole ring, followed by cyclization to form the oxadiazole ring.
Applications De Recherche Scientifique
5-(3-methoxyphenyl)-3-[5-phenyl-2-(1H-pyrrol-1-yl)-3-furyl]-1,2,4-oxadiazole has been studied extensively for its potential applications in medicinal chemistry. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-microbial, and anti-tuberculosis activities. The compound has also been investigated for its potential as a drug candidate for the treatment of various diseases.
Propriétés
IUPAC Name |
5-(3-methoxyphenyl)-3-(5-phenyl-2-pyrrol-1-ylfuran-3-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O3/c1-27-18-11-7-10-17(14-18)22-24-21(25-29-22)19-15-20(16-8-3-2-4-9-16)28-23(19)26-12-5-6-13-26/h2-15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBNBWBVZBZAFGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=NO2)C3=C(OC(=C3)C4=CC=CC=C4)N5C=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-methoxyphenyl)-3-[5-phenyl-2-(1H-pyrrol-1-yl)-3-furyl]-1,2,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-methyl-3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)aniline](/img/structure/B2912612.png)



![ethyl N-[(2-fluorophenyl)(2-oxocyclohexyl)methyl]carbamate](/img/structure/B2912619.png)
![N-(2,4-dimethoxyphenyl)-2-[(6-phenyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)sulfanyl]acetamide](/img/structure/B2912620.png)
![3-(4-Fluorophenyl)-1-phenacyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione](/img/no-structure.png)


![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2912629.png)
